molecular formula C10H10O4 B1363093 4-(2-carboxyethyl)benzoic Acid CAS No. 38628-51-2

4-(2-carboxyethyl)benzoic Acid

Cat. No.: B1363093
CAS No.: 38628-51-2
M. Wt: 194.18 g/mol
InChI Key: QSPCOYVUYYFWAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Carboxyethyl)benzoic acid can be synthesized through the reaction of carboxylic acids with ethylene glycol in the presence of an inorganic base . This method involves heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-temperature processes to ensure efficient conversion and high yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

4-(2-Carboxyethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxyhydrocinnamic acid
  • 4-Carboxyphenylpropanoic acid
  • 3-(4-Carboxyphenyl)propionic acid

Uniqueness

4-(2-Carboxyethyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(2-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCOYVUYYFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357540
Record name 3-(4-Carboxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38628-51-2
Record name 3-(4-Carboxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Carboxyphenyl)propionic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-(4-Carboxyphenyl)propionic acid?

A1: 3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is a semirigid organic linker comprised of both rigid (aryl carboxylate) and flexible (aliphatic carboxylate) components. [] Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. While specific spectroscopic data is not provided in the research, the compound's structure has been confirmed through single-crystal X-ray diffraction in multiple studies. [, , , , , , ]

Q2: How is 3-(4-Carboxyphenyl)propionic acid typically used in research?

A2: 3-(4-Carboxyphenyl)propionic acid is primarily employed as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). [, , , ] This is due to its ability to adopt diverse bridging modes and coordinate with various metal ions. [, ]

Q3: How does the structure of 3-(4-Carboxyphenyl)propionic acid influence the properties of the resulting MOFs?

A3: The semirigid nature of 3-(4-Carboxyphenyl)propionic acid, with its combination of rigid aryl and flexible aliphatic carboxylate groups, allows for flexibility in its coordination behavior. [] This structural feature enables the formation of MOFs with diverse topologies and dimensionalities, ranging from 1D chains to complex 3D frameworks. [, , ] The dihedral angle within the aliphatic carboxylate also plays a role in the final structural arrangement of the MOFs. []

Q4: Can you provide examples of different MOF structures formed using 3-(4-Carboxyphenyl)propionic acid?

A4: Certainly! Researchers have successfully synthesized a variety of MOFs using 3-(4-Carboxyphenyl)propionic acid, showcasing its versatility. For instance:

  • {[Cu2(cpp)2(4,4′-bpy)]}n (1): This MOF exhibits a 3D self-interpenetrating framework with {Cu2(OCO)4} paddlewheel binuclear units as nodes. []
  • {[Co(cpp)(bpe)1.5(H2O)]}n (2): This MOF also forms a 3D self-interpenetrating framework, but with CoO3N3 octahedron mononuclear units as nodes. []
  • {[Zn(Hcpp)(trz)]}n (3): This structure is a 2D layer containing dinuclear units featuring trz-bridged [ZnN3O2] tetragonal pyramids. []

Q5: How does the choice of N-donor co-ligand affect the resulting MOF structure when using 3-(4-Carboxyphenyl)propionic acid?

A5: The selection of the N-donor co-ligand plays a crucial role in directing the self-assembly process and the ultimate structure of the MOF. [, ] Different N-donors, such as 4,4′-bipyridine (bpy), 1,2-di(4-pyridyl)ethylene (bpe), and 1,2,4-triazole (trz), can lead to significant variations in the dimensionality, interpenetration, and overall topology of the resulting framework. [, , ]

Q6: What are the potential applications of MOFs constructed with 3-(4-Carboxyphenyl)propionic acid?

A6: MOFs synthesized using 3-(4-Carboxyphenyl)propionic acid have shown potential in various applications. For example, some of these MOFs exhibit promising luminescent properties, which could be valuable for sensing applications. [, ] Additionally, their porous nature makes them attractive candidates for gas sorption and separation processes. []

Q7: Are there any studies on the control of interpenetration in MOFs based on 3-(4-Carboxyphenyl)propionic acid?

A7: Yes, researchers have demonstrated the ability to control interpenetration in MOFs by making subtle changes to the ligand structure. A study compared SNU-70, a non-interpenetrated MOF synthesized using 4-(2-carboxyvinyl)benzoic acid, with SNU-71, a doubly interpenetrated MOF synthesized using 3-(4-Carboxyphenyl)propionic acid (this compound). [] The only difference between the two ligands is the presence of a carbon-carbon double bond in SNU-70's building block versus a single bond in SNU-71's building block. This subtle change significantly impacted the gas sorption properties of the resulting MOFs. []

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